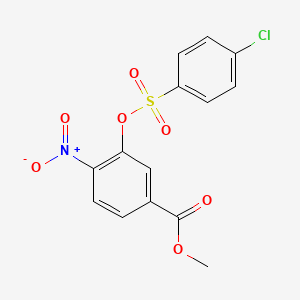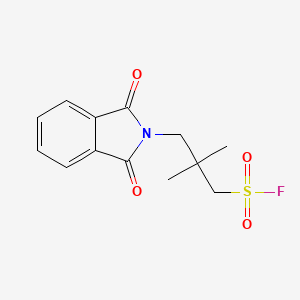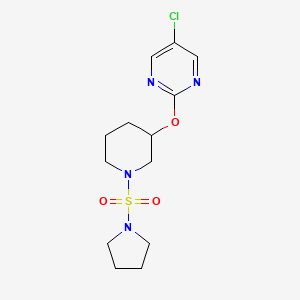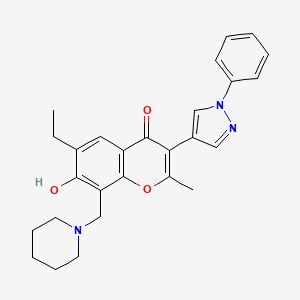
3-(2,2-Difluoroethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2,2-Difluoroethoxy)aniline” is an organic compound with the CAS Number: 937603-10-6 . It has a molecular weight of 173.16 . The IUPAC name for this compound is this compound . The compound is used as a research chemical .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H9F2NO/c9-8(10)5-12-7-3-1-2-6(11)4-7/h1-4,8H,5,11H2 . This indicates the molecular formula of the compound is C8H9F2NO .Physical and Chemical Properties Analysis
The compound has a molecular weight of 173.16 . The InChI key is KHWKZFSJPYHABS-UHFFFAOYSA-N . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Catalytic Applications
FeOx-supported platinum single-atom and pseudo-single-atom structures demonstrate exceptional activity and chemoselectivity in the hydrogenation of substituted nitroarenes, including derivatives of aniline, indicating their potential in the environmentally benign production of anilines used in agrochemicals, pharmaceuticals, and dyes. The presence of positively charged platinum centers and the absence of Pt-Pt metallic bonding are critical for the superior performance of these catalysts, favoring the preferential adsorption of nitro groups (Wei et al., 2014).
Synthesis and Drug Discovery
The copper/B2pin2-catalyzed difluoroacetylation-cycloamidation of anilines leading to 3,3-difluoro-2-oxindole derivatives represents an original and efficient synthesis method. This process facilitates the creation of potent and selective receptor antagonists, showcasing the importance of anilines in the streamlined synthesis of complex molecules for drug discovery (Ke & Song, 2017).
Sensor Development
Poly(aniline), due to its proton-coupled redox chemistry and pH-dependent properties, has been utilized as a pH electrode and for creating nonenzymatic glucose sensors. This application leverages the inductive effect on the pKa of poly(aniline) to produce active sensing elements, indicating the versatility of aniline derivatives in sensor technologies (Shoji & Freund, 2001).
Materials Science
Polyaniline (PANI) is highlighted for its environmental stability, processability, and redox properties, making it a subject of extensive study in materials science. Its ability to exist in various intrinsic redox states renders it a unique class of polymeric materials, finding applications in energy storage, information storage, and as a material for non-linear optics (Kang, Neoh, & Tan, 1998).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
3-(2,2-difluoroethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c9-8(10)5-12-7-3-1-2-6(11)4-7/h1-4,8H,5,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWKZFSJPYHABS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-7-(2-methylpropyl)-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2869146.png)



![1-(4-Fluorophenyl)-2-[[5-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2869155.png)

![3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2869158.png)

![6-(propylthio)-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B2869160.png)


![N-(4-chlorophenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2869166.png)
![1-(1-(3-Chlorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2869167.png)
